REACTION_SMILES
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[CH3:23][C:24](=[O:25])[CH3:26].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[CH3:8][Si:9]([CH2:10][CH2:11][O:12][CH2:13][Cl:14])([CH3:15])[CH3:16].[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22].[nH:1]1[cH:2][n:3][c:4]([C:6]#[N:7])[cH:5]1>>[n:1]1([CH2:13][O:12][CH2:11][CH2:10][Si:9]([CH3:8])([CH3:15])[CH3:16])[cH:2][n:3][c:4]([C:6]#[N:7])[cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)CCOCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c[nH]cn1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)CCOCn1cnc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |